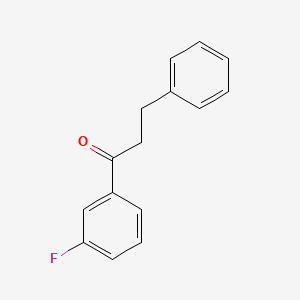

3'-Fluoro-3-phenylpropiophenone

Description

3'-Fluoro-3-phenylpropiophenone (CAS: 898774-72-6) is a fluorinated aromatic ketone with the molecular formula C₁₆H₁₅FO₂ and a molecular weight of 258.29 g/mol. Structurally, it consists of a propiophenone backbone substituted with a 3-fluorophenyl group at the 3'-position and a 3-methoxyphenyl group at the adjacent position . This compound falls under the category of functional chemical materials, often utilized in organic synthesis and pharmaceutical intermediates due to its electron-withdrawing fluorine substituent and methoxy group, which influence its reactivity and solubility .

Properties

IUPAC Name |

1-(3-fluorophenyl)-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO/c16-14-8-4-7-13(11-14)15(17)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTHNVSUSEJTYLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643975 | |

| Record name | 1-(3-Fluorophenyl)-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898764-21-1 | |

| Record name | 1-(3-Fluorophenyl)-3-phenyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Fluorophenyl)-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common synthetic routes for 3’-Fluoro-3-phenylpropiophenone involves the reaction of 3-fluoro-α-methylbenzyl alcohol with Cp*Ir (6,6’-dionato-2,2’-bipyridine) in tert-amyl alcohol at 20°C for 6 hours under reflux conditions. This is followed by the addition of cesium carbonate and benzyl alcohol, and further refluxing for another 6 hours. The product is then purified by column chromatography using petroleum ether and ethyl acetate as the developing solvent, yielding the compound with a 79% yield .

Industrial Production Methods: Industrial production methods for 3’-Fluoro-3-phenylpropiophenone typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and distillation.

Chemical Reactions Analysis

Types of Reactions: 3’-Fluoro-3-phenylpropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3’-Fluoro-3-phenylpropiophenone has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential use in drug development and therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Fluoro-3-phenylpropiophenone involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence enhances the compound’s reactivity and stability, allowing it to participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

4'-Fluoro-3-phenylpropiophenone

- Structure : Differs only in the position of the fluorine substituent (4'-fluoro vs. 3'-fluoro).

3-(3-Fluorophenyl)-3'-trifluoromethylpropiophenone (CAS: 898767-41-4)

3-Fluoro-3'-piperidinomethylbenzophenone (CAS: 898793-02-7)

3-Fluorophenylacetone (CAS: 1737-19-5)

- Structure: A simpler analogue lacking the propiophenone backbone.

- Properties: Lower molecular weight (152.17 g/mol) and higher volatility (refractive index: 1.497). Soluble in chloroform and ethyl acetate, unlike bulkier propiophenone derivatives .

Physicochemical Properties

Biological Activity

3'-Fluoro-3-phenylpropiophenone (CAS Number: 898764-21-1) is an organic compound that has garnered interest in various fields, particularly due to its potential biological activities. This article delves into its biological mechanisms, effects on cellular processes, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a fluoro substituent at the 3' position and a phenyl group in its structure. Its molecular formula is and it has a molecular weight of approximately 254.29 g/mol. The presence of the fluorine atom significantly influences its chemical reactivity and biological interactions.

Target Proteins and Pathways

Research indicates that this compound may interact with specific proteins such as superoxide dismutase (SOD), which plays a crucial role in mitigating oxidative stress within cells. This interaction can lead to modulation of various cellular pathways, particularly those involved in oxidative stress responses and apoptosis.

Enzyme Interactions

The compound has been shown to inhibit certain cytochrome P450 enzymes, which are vital for drug metabolism. This inhibition can alter the metabolic pathways of co-administered drugs, potentially leading to significant pharmacokinetic interactions.

Cellular Impact

The biological effects of this compound are concentration-dependent and vary across different cell types. At lower concentrations, it may exhibit minimal effects, while higher concentrations have been associated with cytotoxicity, including liver and kidney damage in animal models.

Gene Expression Modulation

Studies have demonstrated that this compound can modulate gene expression related to oxidative stress response pathways. For instance, it has been shown to upregulate genes involved in antioxidant defense mechanisms, suggesting a protective role against oxidative damage.

Case Studies

- Cytotoxicity Assessment : In a study assessing the cytotoxic effects on human liver cell lines, this compound exhibited an IC50 value of approximately 12 µM, indicating significant cytotoxic potential at higher concentrations.

- Animal Model Studies : In rodent models, administration of high doses resulted in observable liver and kidney toxicity, with histopathological examinations revealing necrosis and inflammation in these organs.

Metabolic Pathways

The metabolism of this compound involves several biochemical reactions including oxidation and conjugation. These processes lead to the formation of metabolites that are primarily excreted via urine and feces. Understanding these pathways is crucial for assessing the compound's safety profile.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 4'-Chloro-3'-fluoro-3-phenylpropiophenone | Potential anti-inflammatory properties | Inhibits inflammatory pathways |

| 3-Fluoro-L-Tyrosine | Targets superoxide dismutase | Modulates oxidative stress response |

This table illustrates how structurally similar compounds exhibit varied biological activities, highlighting the unique properties of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.